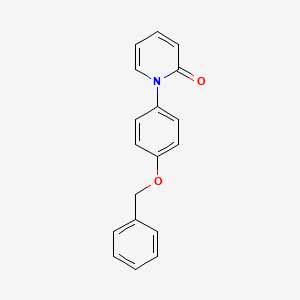

1-(4-Benzyloxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-phenylmethoxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-18-8-4-5-13-19(18)16-9-11-17(12-10-16)21-14-15-6-2-1-3-7-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCVWBXSGOFMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=CC=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652470 | |

| Record name | 1-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-03-5 | |

| Record name | 1-[4-(Phenylmethoxy)phenyl]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Benzyloxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into the causality behind experimental methodologies for determining key parameters such as solubility, melting point, and spectroscopic signatures. By integrating theoretical principles with actionable, field-proven protocols, this guide serves as an essential resource for the synthesis, characterization, and application of this compound in organic synthesis and medicinal chemistry.

Introduction and Molecular Overview

This compound is a pyridinone derivative recognized for its utility as a building block in organic synthesis.[1] The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.[2] Understanding the fundamental physicochemical properties of this specific derivative is paramount for its effective handling, reaction optimization, quality control, and formulation.

The molecule's structure, featuring a benzyloxy group appended to a phenyl ring which is, in turn, attached to a pyridin-2-one core, dictates its properties. The combination of aromatic systems and the polar amide-like pyridinone ring results in a compound with distinct characteristics that influence its behavior in various chemical environments.

Table 1: Compound Identification and Molecular Data

| Parameter | Value | Source |

| IUPAC Name | 1-[4-(phenylmethoxy)phenyl]pyridin-2(1H)-one | Pharmaffiliates[1] |

| Synonyms | This compound | Pharmaffiliates[1] |

| CAS Number | 1076199-03-5 | Pharmaffiliates[1] |

| Molecular Formula | C₁₈H₁₅NO₂ | Pharmaffiliates[1] |

| Molecular Weight | 277.32 g/mol | Pharmaffiliates[1] |

| Appearance | Yellow Solid | Pharmaffiliates[1] |

Figure 1: Chemical Structure of this compound

Solubility Profile: A Predictive and Experimental Approach

Theoretical Insight: The solubility of an organic compound is governed by the principle of "like dissolves like."[3] this compound possesses a large, nonpolar surface area due to its two phenyl rings and the pyridine ring. While the pyridinone carbonyl and the ether linkage introduce some polarity, the molecule is predominantly hydrophobic. Therefore, it is predicted to have low solubility in polar protic solvents like water and high solubility in nonpolar or moderately polar organic solvents such as dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO).

Testing solubility in aqueous acidic and basic solutions can reveal the presence of ionizable functional groups.[4] The pyridinone nitrogen is part of an amide-like system, making it non-basic. The ether oxygen is also non-basic. The molecule lacks acidic protons. Consequently, its solubility is not expected to significantly increase in 5% HCl or 5% NaOH solutions.

Experimental Workflow for Solubility Determination

The following workflow provides a systematic method for qualitatively assessing the solubility of the compound. The choice of using a small, fixed amount of solute and solvent allows for a standardized comparison.

Caption: Systematic workflow for qualitative solubility testing.

Protocol 2.1: Qualitative Solubility Determination

-

Preparation: Place approximately 2-5 mg of this compound into four separate, clean, dry test tubes.

-

Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 60 seconds. Observe if the solid dissolves completely.[3][5]

-

Base Solubility: To the second tube, add 1 mL of 5% (w/v) sodium hydroxide solution. Shake vigorously and observe. This tests for acidic functional groups.[4]

-

Acid Solubility: To the third tube, add 1 mL of 5% (v/v) hydrochloric acid solution. Shake vigorously and observe. This tests for basic functional groups, such as amines.[4]

-

Organic Solvent Solubility: To the fourth tube, add 1 mL of an organic solvent (e.g., DMSO or chloroform). Shake vigorously and observe.

-

Recording: Record observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Thermal Properties: Melting Point Analysis

Theoretical Insight: The melting point is a definitive physical property that serves as a crucial indicator of a crystalline solid's purity.[6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[7] For this compound, a sharp, reproducible melting point is a primary criterion for confirming the purity of a synthesized batch.

Protocol 3.1: Melting Point Determination using a Digital Apparatus

This protocol describes the use of a modern digital melting point apparatus, which is a standard and reliable method.[8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of residual solvent can significantly depress the melting point.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 2-3 mm.[9]

-

Initial Rapid Determination: Place the loaded capillary into the apparatus. Set a rapid heating rate (e.g., 10-15°C per minute) to find an approximate melting range. This saves time in subsequent, more accurate measurements.[6]

-

Accurate Determination: Prepare a new capillary tube with a fresh sample.

-

Heating Protocol: Rapidly heat the apparatus to a temperature approximately 15-20°C below the approximate melting point found in step 3.

-

Fine Heating: Decrease the heating rate to 1-2°C per minute. A slow rate is critical for an accurate reading, allowing the sample and thermometer to be in thermal equilibrium.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts into a liquid (T2). The melting point is reported as the range T1-T2.

-

Validation: Repeat the accurate determination at least once to ensure reproducibility.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, a combination of NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy is required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy (Predicted): In a suitable deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (Ar-H): Multiple signals between δ 7.0 and 8.0 ppm, integrating to 9 protons (from the benzyloxy and phenyl rings).

-

Pyridinone Protons: Signals corresponding to the protons on the pyridinone ring, typically in the δ 6.5-7.5 ppm range.

-

Benzylic Protons (-O-CH₂-Ph): A characteristic singlet at approximately δ 5.1 ppm, integrating to 2 protons.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum will complement the proton data:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-165 ppm.

-

Aromatic & Pyridinone Carbons: Multiple signals in the δ 110-160 ppm range.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Predicted Key Absorptions:

-

C=O Stretch (Amide/Pyridinone): A strong, sharp absorption band around 1650-1670 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): A distinct band in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

-

=C-H Stretch (Aromatic): Signals typically above 3000 cm⁻¹.

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Expected Molecular Ion Peak:

-

For the molecular formula C₁₈H₁₅NO₂, the exact mass is 277.1103. In high-resolution mass spectrometry (HRMS), the observed mass should be within ±5 ppm of this value.

-

In low-resolution MS, a nominal mass peak [M]⁺ at m/z = 277 would be expected. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ at m/z = 278 is often the base peak.

-

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems.[10]

Theoretical Insight: The compound contains multiple chromophores (the phenyl rings and the conjugated pyridinone system) which absorb UV light, promoting π → π* electronic transitions.[11] The extent of conjugation influences the wavelength of maximum absorbance (λₘₐₓ). The Beer-Lambert law forms the basis for quantitative analysis, relating absorbance to concentration.[12]

Figure 2: General Workflow for UV-Visible Spectroscopic Analysis

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. westlab.com [westlab.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. longdom.org [longdom.org]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one

This guide provides a comprehensive overview of the synthesis and detailed characterization of the target compound, 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one. The methodologies presented are grounded in established chemical principles and supported by spectroscopic analysis to ensure the structural integrity and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and reliable protocol.

Introduction: The Significance of N-Aryl Pyridinones

N-aryl pyridinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural motif is a key feature in a variety of biologically active molecules, including anticoagulants like Apixaban. The synthesis of these compounds is a critical step in the development of new therapeutic agents and functional materials. This guide focuses on a specific derivative, this compound, outlining a reliable synthetic pathway and the rigorous analytical methods required to confirm its identity and purity.

Synthetic Strategy: A Tale of Two Couplings

The formation of the C-N bond between the phenyl and pyridinone rings is the cornerstone of this synthesis. Two powerful and widely recognized cross-coupling reactions are particularly well-suited for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.[1][2]

Recommended Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a preferred method for constructing C-N bonds due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1][3] This palladium-catalyzed reaction offers a highly efficient route to the desired N-aryl pyridinone.[4][5]

Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol details the step-by-step procedure for the synthesis of the target compound.

Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 2-Bromopyridine | C5H4BrN | 157.99 | 1.0 g | 6.33 |

| 4-(Benzyloxy)aniline | C13H13NO | 199.25 | 1.26 g | 6.33 |

| Palladium(II) Acetate | Pd(OAc)2 | 224.5 | 71 mg | 0.316 (5 mol%) |

| Xantphos | C39H32OP2 | 578.6 | 274 mg | 0.475 (7.5 mol%) |

| Sodium tert-butoxide | NaOtBu | 96.1 | 1.22 g | 12.66 |

| Toluene | C7H8 | 92.14 | 30 mL | - |

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 g, 6.33 mmol), 4-(benzyloxy)aniline (1.26 g, 6.33 mmol), palladium(II) acetate (71 mg, 0.316 mmol), Xantphos (274 mg, 0.475 mmol), and sodium tert-butoxide (1.22 g, 12.66 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add dry toluene (30 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Alternative Pathway: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a viable and effective alternative.[6]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst System: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like Xantphos is crucial for the efficiency of the Buchwald-Hartwig reaction.[7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the aniline, making it a more potent nucleophile for the coupling reaction.

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is essential for a successful reaction.

-

Solvent: Toluene is a common solvent for this reaction due to its high boiling point, which allows the reaction to be carried out at the required temperature, and its ability to dissolve the reactants and catalyst.

Characterization: Unveiling the Molecular Structure

Rigorous characterization is paramount to confirm the successful synthesis of this compound and to assess its purity. A combination of spectroscopic techniques provides a comprehensive picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts (δ) in CDCl₃:

-

~8.6 ppm: A doublet of doublets corresponding to the proton at the 6-position of the pyridinone ring.

-

~7.2-7.5 ppm: A multiplet integrating to 5 protons, corresponding to the aromatic protons of the benzyl group.

-

~7.0-7.2 ppm: A multiplet corresponding to the remaining protons of the pyridinone and phenyl rings.

-

~6.6 ppm: A triplet corresponding to the proton at the 4-position of the pyridinone ring.

-

~6.2 ppm: A doublet corresponding to the proton at the 3-position of the pyridinone ring.

-

~5.1 ppm: A singlet integrating to 2 protons, corresponding to the benzylic methylene (-CH₂-) protons.

-

-

¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

-

~160 ppm: Carbonyl carbon (C=O) of the pyridinone ring.

-

~115-150 ppm: Aromatic and pyridinone ring carbons.

-

~70 ppm: Benzylic methylene carbon (-CH₂-).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands (cm⁻¹):

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic and pyridinone rings.

-

~1650 cm⁻¹: Strong C=O stretching of the pyridinone ring.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching of the aromatic and pyridinone rings.

-

~1240 cm⁻¹: C-O stretching of the ether linkage.

-

~1170 cm⁻¹: C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition.

-

Expected Molecular Ion Peak (M⁺): m/z = 291.12 (for C₁₈H₁₅NO₂)

Melting Point Analysis

The melting point is a physical property that can be used to assess the purity of a crystalline solid. A sharp and narrow melting range is indicative of a pure compound.

Purification: Achieving High Purity

Recrystallization is a common and effective technique for purifying solid organic compounds.[8][9] The choice of solvent is critical for successful recrystallization.[9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Recrystallization Protocol:

-

Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, or a mixture of solvents) to find a suitable system.

-

Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined Buchwald-Hartwig amination protocol and employing the described analytical techniques, researchers can confidently prepare and validate this important N-aryl pyridinone building block. The alternative Ullmann condensation offers another robust synthetic route. The successful synthesis and thorough characterization of this compound are essential first steps for its application in drug discovery and materials science research.

References

-

National Center for Biotechnology Information. (s.f.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Library of Medicine. Abgerufen am 15. Januar 2026, von [Link]

-

Wikipedia. (s.f.). Buchwald–Hartwig amination. Abgerufen am 15. Januar 2026, von [Link]

-

Supporting Information. (s.f.). 3 - Supporting Information. Abgerufen am 15. Januar 2026, von [Link]

-

ACS Green Chemistry Institute. (s.f.). Buchwald-Hartwig Amination. American Chemical Society. Abgerufen am 15. Januar 2026, von [Link]

-

Chemistry LibreTexts. (2023, 30. Juni). Buchwald-Hartwig Amination. Abgerufen am 15. Januar 2026, von [Link]

-

Wikipedia. (s.f.). Ullmann condensation. Abgerufen am 15. Januar 2026, von [Link]

-

Natural Products Magnetic Resonance Database. (s.f.). 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0059894). Abgerufen am 15. Januar 2026, von [Link]

-

Natural Products Magnetic Resonance Database. (s.f.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0243511). Abgerufen am 15. Januar 2026, von [Link]

-

Natural Products Magnetic Resonance Database. (s.f.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). Abgerufen am 15. Januar 2026, von [Link]

-

Stenutz. (s.f.). 4-benzyloxy-2(1H)-pyridone. Abgerufen am 15. Januar 2026, von [Link]

-

Supporting Information. (s.f.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Royal Society of Chemistry. Abgerufen am 15. Januar 2026, von [Link]

-

National Center for Biotechnology Information. (s.f.). 1-(benzyloxy)pyridin-2(1H)-one. PubChem. Abgerufen am 15. Januar 2026, von [Link]

-

University of Rochester. (s.f.). Tips & Tricks: Recrystallization. Department of Chemistry. Abgerufen am 15. Januar 2026, von [Link]

-

Chemistry Enthusiast. (2025, 3. April). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

-

MDPI. (s.f.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Abgerufen am 15. Januar 2026, von [Link]

-

Journal of Heterocyclic Chemistry. (s.f.). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Wiley Online Library. Abgerufen am 15. Januar 2026, von [Link]

-

ResearchGate. (2025, 6. August). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Abgerufen am 15. Januar 2026, von [Link]

-

Organic Chemistry Data. (s.f.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Abgerufen am 15. Januar 2026, von [Link]

-

Organic Chemistry Portal. (s.f.). Synthesis of substituted N-heterocycles by N-arylation. Abgerufen am 15. Januar 2026, von [Link]

-

MDPI. (2023, 10. Juni). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Abgerufen am 15. Januar 2026, von [Link]

-

International Journal of Pharmaceutical Sciences and Research. (s.f.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Abgerufen am 15. Januar 2026, von [Link]

-

ACS Publications. (s.f.). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters. Abgerufen am 15. Januar 2026, von [Link]

-

SpectraBase. (s.f.). 3-Methyl-2-pyridone - Optional[FTIR] - Spectrum. Abgerufen am 15. Januar 2026, von [Link]

-

Professor Dave Explains. (2020, 10. Januar). Recrystallization [Video]. YouTube. [Link]

-

Mettler Toledo. (s.f.). Recrystallization Guide: Process, Procedure, Solvents. Abgerufen am 15. Januar 2026, von [Link]

-

ResearchGate. (2025, 6. August). Synthesis of 1-Benzyloxypyrazin-2(1H)-one Derivatives. Abgerufen am 15. Januar 2026, von [Link]

-

ResearchGate. (s.f.). FTIR spectrum for Pyridine. Abgerufen am 15. Januar 2026, von [Link]

-

Polish Journal of Chemistry. (s.f.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Abgerufen am 15. Januar 2026, von [Link]

-

Chemistry LibreTexts. (2025, 11. September). Infrared Spectroscopy Absorption Table. Abgerufen am 15. Januar 2026, von [Link]

-

ResearchGate. (2025, 10. August). 1-[4-(Hexyloxy)phenyl]pyridin-4(1 H )-one monohydrate. Abgerufen am 15. Januar 2026, von [Link]

-

Journal of Medicinal Chemistry. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Abgerufen am 15. Januar 2026, von [Link]

-

National Center for Biotechnology Information. (s.f.). 1-(4-hydroxy-3,4-dihydro-2H-pyridin-1-yl)-3-phenylpropan-1-one. PubChem. Abgerufen am 15. Januar 2026, von [Link]

-

ResearchGate. (2014, 26. Januar). What does a "Pyridine- FTIR analysis" can tell me?. Abgerufen am 15. Januar 2026, von [Link]

-

Royal Society of Chemistry. (2022, 8. März). Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions. Abgerufen am 15. Januar 2026, von [Link]

-

ResearchGate. (s.f.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -. Abgerufen am 15. Januar 2026, von [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. mt.com [mt.com]

Spectroscopic Characterization of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of such N-aryl pyridone scaffolds is fundamental to understanding their chemical behavior and potential applications. This document will detail the expected spectroscopic characteristics based on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive reference for researchers, scientists, and professionals in drug development.

Molecular Structure and Synthetic Considerations

The structure of this compound combines a pyridin-2-one core with a 4-benzyloxyphenyl substituent at the nitrogen atom. This arrangement is typically achieved through palladium- or copper-catalyzed cross-coupling reactions between a 2-halopyridine and 4-(benzyloxy)aniline.[1][2][3] Understanding the constituent parts of the molecule is key to interpreting its spectroscopic data.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules. The expected ¹H NMR spectrum of this compound would display distinct signals for the protons on the pyridinone ring, the benzyloxyphenyl group, and the benzylic methylene protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.30 | m | 5H | Phenyl protons of the benzyl group |

| ~7.40 | d | 2H | Aromatic protons ortho to the nitrogen on the phenyl ring |

| ~7.20 - 7.00 | m | 3H | Remaining pyridinone and aromatic protons |

| ~6.60 | d | 1H | Pyridinone proton adjacent to nitrogen |

| ~6.20 | t | 1H | Pyridinone proton |

| ~5.10 | s | 2H | Benzylic (O-CH₂) protons |

Interpretation: The aromatic region (7.0-7.5 ppm) will be complex due to the overlapping signals of the phenyl and benzyloxyphenyl protons. The benzylic protons are expected to appear as a sharp singlet around 5.10 ppm. The protons on the pyridinone ring will be downfield due to the electron-withdrawing nature of the carbonyl group and the ring nitrogen, with distinct coupling patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. The spectrum of this compound will show signals for each unique carbon atom.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer, typically with proton decoupling.

-

Data Processing: Process the data to obtain the final spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (Pyridinone) |

| ~158.0 | C-O (Benzyloxyphenyl) |

| ~140.0 - 120.0 | Aromatic and Pyridinone carbons |

| ~115.0 | Aromatic carbons |

| ~105.0 | Pyridinone carbon |

| ~70.0 | Benzylic (O-CH₂) carbon |

Interpretation: The carbonyl carbon of the pyridinone ring is expected to be the most downfield signal. The aromatic region will contain a number of signals corresponding to the carbons of the two phenyl rings and the pyridinone ring. The benzylic carbon will appear around 70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group and the aromatic rings.

Experimental Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1660 | Strong | C=O stretching (amide) |

| ~1600, 1500, 1450 | Medium-Strong | C=C stretching (aromatic rings) |

| ~1240 | Strong | C-O-C stretching (ether) |

| ~1170 | Medium | C-N stretching |

Interpretation: The most prominent peak will be the strong carbonyl stretch of the pyridinone ring around 1660 cm⁻¹. The presence of aromatic rings will be confirmed by the C-H stretches above 3000 cm⁻¹ and the characteristic C=C stretches in the 1600-1450 cm⁻¹ region. The C-O-C stretch of the benzyl ether will also be a significant feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 278.12 | [M+H]⁺ (Molecular ion peak for C₁₈H₁₅NO₂) |

| 277.11 | [M]⁺ |

| 186.09 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

Interpretation: The mass spectrum should show a prominent molecular ion peak (or [M+H]⁺) corresponding to the molecular weight of 277.32 g/mol . A characteristic fragmentation pattern would involve the cleavage of the benzylic ether bond, leading to a fragment corresponding to the loss of a benzyl group (m/z 91) and a fragment of the remaining pyridone-phenol structure.

Figure 2. Proposed key fragmentation pathway for this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining foundational spectroscopic principles with data from analogous structures, a detailed and reliable characterization of this molecule can be achieved. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable resource for the identification and structural verification of this and related N-aryl pyridone compounds in a research and development setting.

References

-

Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

-

Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry. [Link]

-

Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Publishing. [Link]

-

1-(benzyloxy)pyridin-2(1H)-one | C12H11NO2. PubChem. [Link]

-

Synthesis of 1-Benzyloxypyrazin-2(1H)-one Derivatives. ResearchGate. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

1-[4-(Benzyloxy)phenyl]ethan-1-one | C15H14O2. PubChem. [Link]

-

The Ullmann type homocoupling reactions of halopyridines and side products. ResearchGate. [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. ResearchGate. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

1-[4-(Hexyloxy)phenyl]pyridin-4(1 H )-one monohydrate. ResearchGate. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. PubMed. [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada. [Link]

-

4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. RSC Publishing. [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. [Link]

-

Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PubMed Central. [Link]

-

4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. MDPI. [Link]

Sources

Solubility and stability of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the methodologies required to assess the aqueous solubility and chemical stability of this compound, a molecule of interest within the broader class of pyridinone-containing compounds. Pyridinone scaffolds are recognized as privileged structures in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics due to their versatile biological activities and favorable physicochemical properties.[1][2] A thorough understanding of the solubility and stability of any new chemical entity is a non-negotiable prerequisite for successful drug development, directly influencing bioavailability, formulation strategy, and shelf-life. This document outlines field-proven experimental protocols, explains the scientific rationale behind methodological choices, and presents a framework for interpreting the resulting data for researchers, chemists, and drug development professionals.

Introduction: The Significance of Pre-formulation Assessment

The compound this compound belongs to the pyridinone class of heterocycles. This scaffold is of significant interest in drug discovery, with derivatives showing a wide array of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.[2] The pyridinone ring can act as a hydrogen bond donor and acceptor, and its properties can be finely tuned to optimize lipophilicity and aqueous solubility.[3]

Before a promising compound can advance toward clinical trials, its fundamental physicochemical properties must be meticulously characterized. Solubility and stability are the cornerstones of this "pre-formulation" phase.

-

Solubility dictates the rate and extent of drug absorption in the gastrointestinal tract, thereby governing its oral bioavailability. Poor aqueous solubility is a leading cause of failure for drug candidates.

-

Stability determines the compound's shelf-life and dictates necessary storage conditions. Furthermore, forced degradation studies are essential to identify potential degradation products, which must be assessed for their own safety and efficacy profiles.

This guide provides the standard operating procedures and scientific context for performing these critical assessments on this compound.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before initiating experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅NO₂ | [4] |

| Molecular Weight | 277.32 g/mol | [4] |

| Appearance | Yellow Solid (Predicted/Reported) | [4] |

| CAS Number | 1076199-03-5 | [4] |

| Calculated LogP | ~3.5 - 4.0 (Estimated) | Structure-based Prediction |

| pKa | ~11 (Predicted for pyridone N-H) | [5] |

The high estimated LogP suggests that the compound is lipophilic, which often correlates with low aqueous solubility. The pyridone N-H is weakly acidic, while the ether oxygen and pyridone carbonyl offer potential hydrogen bond accepting sites.

Aqueous Solubility Determination

To fully characterize a compound's dissolution behavior, both kinetic and thermodynamic solubility should be determined. Kinetic solubility provides a high-throughput measure of how readily a compound dissolves from a concentrated stock solution (e.g., DMSO), mimicking early-stage screening conditions. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is considered the gold standard for pre-formulation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is the definitive standard for regulatory submissions.

Causality: The shake-flask method is designed to allow the system of solid compound and solvent to reach a true thermodynamic equilibrium. By ensuring an excess of solid material is present, we can be confident that the final measured concentration in the supernatant represents the maximum amount of the compound that can be dissolved under those specific conditions (temperature, pH). The extended incubation period (24-48 hours) is critical to overcome any kinetic barriers to dissolution.

Protocol Steps:

-

Preparation: Add an excess of solid this compound (e.g., ~2 mg) to a 1.5 mL glass vial. Ensure the amount is sufficient so that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add 1.0 mL of the desired aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2, or Fasted State Simulated Intestinal Fluid pH 6.5) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Carefully transfer the contents to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes to pellet all undissolved solids.

-

Sample Dilution & Analysis: Carefully aspirate the supernatant, avoiding any solid material. Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples against a standard curve of this compound using a validated HPLC-UV or LC-MS/MS method.

Workflow for Thermodynamic Solubility

Caption: Plausible Forced Degradation Pathways

Conclusion and Future Directions

This guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. The anticipated results—low aqueous solubility and susceptibility to oxidative and basic degradation—are typical challenges in drug development. This information is not a roadblock but a critical guide for the next steps:

-

Formulation Development: Initiate screening of solubility-enhancing formulations such as amorphous solid dispersions, co-crystals, or lipid-based systems to improve oral bioavailability.

-

Degradant Identification: Isolate and identify the structure of major degradants (e.g., >0.5%) using LC-MS/MS and NMR. These degradants must be qualified for safety.

-

Excipient Compatibility: Conduct studies to ensure the compound is compatible with common pharmaceutical excipients, particularly those with a basic pH or peroxide impurities.

By systematically addressing these properties early, development teams can de-risk the project and design a robust and effective drug product.

References

-

PubChem. (n.d.). 1-(benzyloxy)pyridin-2(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 1-Benzyloxypyrazin-2(1H)-one Derivatives. Retrieved from [Link]

-

Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Retrieved from [Link]

-

Pramod, K., et al. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-hydroxy-3,4-dihydro-2H-pyridin-1-yl)-3-phenylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H -pyridin-2-one. Retrieved from [Link]

-

Song, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. Retrieved from [Link]

-

Pinto, D. J. P., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

PubChem. (n.d.). Prd_002214. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2015). 1-[4-(Hexyloxy)phenyl]pyridin-4(1 H )-one monohydrate. Retrieved from [Link]

-

PubMed. (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Retrieved from [Link]

-

ResearchGate. (2018). Degradation kinetics and mechanism of pentoxifylline by ultraviolet activated peroxydisulfate. Retrieved from [Link]

-

MDPI. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Retrieved from [Link]

-

ACS Publications. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

The Rising Therapeutic Potential of N-Aryl Pyridinone Derivatives: A Technical Guide to Unlocking Their Biological Activity

Foreword: A Scaffold of Promise

In the landscape of medicinal chemistry, the pyridinone core stands as a privileged scaffold, a foundational structure from which a multitude of biologically active molecules have been developed.[1][2][3] The introduction of an N-aryl substituent to this versatile ring system has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with a broad spectrum of pharmacological activities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the exploration of N-aryl pyridinone derivatives. We will delve into the core biological activities of these compounds, providing not only a mechanistic understanding but also detailed, field-proven experimental protocols to empower your research endeavors. Our focus is on the "why" behind the "how," offering insights into the causality of experimental choices to ensure a robust and scientifically sound investigation.

I. The Anticancer Frontier: Targeting Uncontrolled Proliferation

N-aryl pyridinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of human tumor cell lines.[2][3][4] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that govern cell growth, proliferation, and survival.

A. Mechanistic Insights: Halting the Cancer Cell Cycle and Inducing Apoptosis

A primary anticancer strategy of N-aryl pyridinone derivatives is the induction of cell cycle arrest, particularly at the G2/M phase, and the subsequent triggering of apoptosis (programmed cell death).[5] This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[5]

Certain N-aryl pyridinone derivatives also function as potent kinase inhibitors.[2][6][7][8] Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of many cancers. By targeting specific kinases like PIM-1, p38, or cyclin-dependent kinases (CDKs), these compounds can disrupt the signaling cascades that drive tumor progression.[6][7][8][9]

Signaling Pathway: Induction of Apoptosis by N-Aryl Pyridinone Derivatives

Caption: N-Aryl Pyridinone-Induced Apoptotic Pathway.

B. Experimental Protocols: Quantifying Anticancer Efficacy

The MTT assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[1] It provides a quantitative measure of cell viability based on the metabolic activity of the cells.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Step-by-Step Protocol for Adherent Cells:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density.

-

Include "cell-free" blank wells containing only the medium for background absorbance.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

-

Treatment with N-Aryl Pyridinone Derivatives:

-

Prepare a series of dilutions of the test compounds in a complete culture medium.

-

After 24 hours, carefully aspirate the medium from the wells.

-

Add 100 µL of fresh medium containing different concentrations of the N-aryl pyridinone derivatives to the respective wells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Incubation:

-

Following treatment, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT-containing medium.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT Cell Viability Assay.

To understand how N-aryl pyridinone derivatives impact cell proliferation, cell cycle analysis is a critical experiment. This is commonly performed using propidium iodide (PI) staining followed by flow cytometry.[13]

Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cells to the desired confluency.

-

Treat the cells with the N-aryl pyridinone derivative at its IC50 concentration (or other relevant concentrations) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Staining:

-

Flow Cytometry Analysis:

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined from the DNA content histogram. An accumulation of cells in a particular phase indicates cell cycle arrest.

II. Combating Microbial Threats: Antimicrobial and Antiviral Potential

The N-aryl pyridinone scaffold has also demonstrated significant promise in the development of novel antimicrobial and antiviral agents.

A. Antimicrobial Activity: Disrupting Bacterial Growth

Several N-aryl pyridinone derivatives have been shown to possess antibacterial activity against a range of pathogenic bacteria.[16]

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[17]

Principle: A standardized inoculum of the test bacterium is exposed to serial dilutions of the N-aryl pyridinone derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration of the compound that prevents visible bacterial growth.[17]

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

From a pure overnight culture of the test bacterium, prepare a suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[18]

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the N-aryl pyridinone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[18]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]

-

Data Presentation: Representative MIC Values of N-Aryl Pyridinone Derivatives

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Derivative A | 8 | 16 |

| Derivative B | 4 | 8 |

| Derivative C | 16 | >64 |

| Ciprofloxacin | 0.5 | 0.25 |

B. Antiviral Activity: Inhibiting Viral Replication

N-aryl pyridinone derivatives have shown notable activity against various viruses, including Human Immunodeficiency Virus (HIV).[14][18] A key mechanism of action for some of these compounds is the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[14]

The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound.[19][20]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death called plaques. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.[19]

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed susceptible host cells in 24- or 12-well plates to form a confluent monolayer.

-

-

Virus Infection and Compound Treatment:

-

Prepare serial dilutions of the N-aryl pyridinone derivative in a virus infection medium.

-

Pre-incubate a known titer of the virus with the different concentrations of the compound for a specified time (e.g., 1 hour).

-

Infect the cell monolayers with the virus-compound mixture.

-

-

Overlay and Incubation:

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound.[21]

-

Incubate the plates for a period that allows for plaque formation (this varies depending on the virus).

-

-

Plaque Visualization and Counting:

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration, and the EC50 (the concentration that reduces the number of plaques by 50%) is determined.

III. Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases. N-aryl pyridinone derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[1][11]

A. Mechanistic Insights: Targeting COX Enzymes and Kinases

A significant mechanism of anti-inflammatory action for some N-aryl pyridinone and related pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[22][23] Additionally, the inhibition of p38 MAP kinase, a crucial regulator of pro-inflammatory cytokine production, is another avenue through which these compounds exert their anti-inflammatory effects.[7][8]

IV. Structure-Activity Relationship (SAR): The Blueprint for Potency

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective N-aryl pyridinone derivatives. Studies have shown that the nature and position of substituents on both the pyridinone ring and the N-aryl moiety significantly influence biological activity.[24][25][26][27][28][29] For instance, the presence of electron-withdrawing groups on the N-aryl ring can enhance anticancer activity.[28] A thorough analysis of SAR data allows for the targeted modification of lead compounds to optimize their therapeutic properties.

V. Concluding Remarks: A Call for Further Exploration

The N-aryl pyridinone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these compounds highly attractive for further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to unlock the full therapeutic potential of this remarkable class of molecules. As our understanding of the intricate cellular pathways involved in disease deepens, the targeted design of N-aryl pyridinone derivatives holds the promise of delivering next-generation therapies for a wide range of human ailments.

References

-

Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]

-

UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

-

MI - Microbiology. Broth Microdilution. [Link]

-

UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

Bio-Rad. Propidium iodide staining of cells for cell cycle analysis. [Link]

-

ResearchGate. Experimental designs for evaluating antiviral strategies against SARS-CoV-2. [Link]

-

Springer Nature Experiments. MTT Assay Protocol. [Link]

-

NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

-

Checkpoint Lab. MTT Cell Assay Protocol. [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

-

National Institutes of Health. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. [Link]

-

National Institutes of Health. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

-

National Institutes of Health. In vitro methods for testing antiviral drugs. [Link]

-

Creative Diagnostics. Plaque Reduction Assay. [Link]

-

Bio-protocol. Antiviral assay. [Link]

-

National Institutes of Health. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. [Link]

-

National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ASM Journals. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. [Link]

-

ResearchGate. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. [Link]

-

Utah State University. In Vitro Antiviral Testing. [Link]

-

ResearchGate. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase. [Link]

-

ResearchGate. Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

National Institutes of Health. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. [Link]

-

PubMed. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. [Link]

-

ScienceDirect. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. [Link]

-

Semantic Scholar. In vitro methods for testing antiviral drugs. [Link]

-

BioWorld. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. [Link]

-

ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Link]

-

National Institutes of Health. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]

-

MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. [Link]

-

RSC Publishing. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. [Link]

-

PubMed. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. texaschildrens.org [texaschildrens.org]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. rr-asia.woah.org [rr-asia.woah.org]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The pyridin-2(1H)-one moiety is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the specifics of the 1-(4-Benzyloxyphenyl)pyridin-2(1H)-one core, a scaffold that marries the established therapeutic potential of the pyridinone ring with the adaptable benzyloxy-phenyl substituent. We will explore its synthetic accessibility, dissect its structural nuances, and illuminate its role as a foundational element in the design of novel therapeutic agents across various disease domains. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both a conceptual framework and practical insights into leveraging this promising chemical entity.

Introduction: The Strategic Value of the Pyridinone Core

The pyridinone ring is a six-membered heterocyclic motif that has garnered significant attention in medicinal chemistry for its ability to engage in a variety of non-covalent interactions with biological targets.[1] Its utility is underscored by its presence in numerous marketed drugs. The pyridinone structure can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-stacking interactions. Furthermore, the multiple substitution points on the pyridinone ring provide a rich canvas for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

The this compound scaffold, with its benzyloxy group, offers an additional layer of versatility. The benzyloxy moiety can be readily cleaved to reveal a phenol, a common pharmacophore and a handle for further functionalization. This latent reactivity, combined with the inherent drug-like properties of the pyridinone core, makes this compound a particularly attractive starting point for the development of new chemical entities.

Synthetic Strategies: Accessing the this compound Scaffold

While a specific, detailed protocol for the synthesis of this compound (CAS 1076199-03-5) is not extensively documented in readily available literature, its synthesis can be logically approached through established C-N bond-forming reactions. The most prominent and industrially scalable methods would be the Buchwald-Hartwig amination and the Ullmann condensation.

Proposed Synthetic Pathways

The retrosynthetic analysis of this compound points to two primary disconnection strategies, both of which are well-precedented in the synthesis of N-aryl pyridinones.

Caption: Retrosynthetic analysis of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a mainstay in medicinal chemistry for the formation of C-N bonds.[3] This approach would involve the coupling of 4-benzyloxyaniline with a 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine).

Experimental Protocol (Hypothetical):

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-benzyloxyaniline (1.0 eq.), 2-bromopyridine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base, typically sodium tert-butoxide (1.4 eq.).

-

Solvent and Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added as the solvent.

-

Reaction Conditions: The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired this compound.

Caption: Proposed workflow for Buchwald-Hartwig synthesis.

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of N-aryl compounds.[4] This method would involve the reaction of 4-benzyloxyaniline with 2-hydroxypyridine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a sealed tube, combine 4-benzyloxyaniline (1.0 eq.), 2-hydroxypyridine (1.1 eq.), a copper catalyst such as copper(I) iodide (0.1 eq.), a ligand like 1,10-phenanthroline (0.2 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

-

Solvent and Atmosphere: A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used. The tube is flushed with an inert gas.

-

Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-180 °C, for 24-48 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The this compound Scaffold in Drug Design: A Landscape of Therapeutic Potential

While direct biological activity data for the unsubstituted this compound is not extensively reported, the therapeutic applications of its derivatives are indicative of the scaffold's potential. The core structure serves as a versatile template that can be elaborated to target a wide array of biological pathways.

Case Studies: Derivatives and Their Biological Activities

| Derivative Class | Therapeutic Target/Activity | Key Structural Modifications | Reference |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin Reuptake Inhibition (Potential Antidepressants) | Introduction of a piperazine moiety at the 4-position of the phenyl ring. | [1] |

| 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives | RORc Inverse Agonists (Potential for Autoimmune Diseases) | Modification of the pyridinone to a dihydropyrimidinone ring. | |

| Pyridinone-containing compounds | Bruton's Tyrosine Kinase (BTK) Inhibitors (Potential for Oncology and Autoimmune Diseases) | Fusion with a thieno[3,2-c]pyridine ring and various substitutions. | [5] |

| Pyridinone derivatives | PI3Kδ Inhibitors (Potential Anticancer Agents) | Incorporation into a 6-pyridylquinazoline scaffold. | [6] |

| Pyridinone-based compounds | Antiviral (HIV, HBV) | Various substitutions on the pyridinone and phenyl rings. | [1] |

Structure-Activity Relationship (SAR) Insights

The existing literature on pyridinone derivatives allows for the extrapolation of potential structure-activity relationships for compounds derived from the this compound scaffold.

-

The N-Aryl Substituent: The 4-benzyloxyphenyl group is a key modulator of activity. The benzyloxy group can be deprotected to a phenol, which can act as a hydrogen bond donor or a point for further derivatization. The para-substitution pattern is often crucial for optimal binding to many biological targets.

-

The Pyridinone Ring: Substitutions at the 3, 4, 5, and 6 positions of the pyridinone ring can significantly impact potency and selectivity. For example, small alkyl or aryl groups at the 5-position have been shown to influence activity in various kinase inhibitors.

-

Linker Chemistry: The connection between the pyridinone core and other pharmacophoric elements is critical. The nature and length of linkers can be optimized to achieve the desired orientation within a binding pocket.

Caption: Potential therapeutic applications of the scaffold.

Physicochemical Properties and Druggability

The this compound scaffold possesses favorable physicochemical properties that make it an excellent starting point for drug design. Its molecular weight and lipophilicity are within the range of typical drug-like molecules. The presence of both hydrogen bond donors and acceptors contributes to its potential for good bioavailability.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Design |

| Molecular Weight | ~291.33 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | ~3.5-4.0 | Indicates good membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |

| Polar Surface Area (PSA) | ~30 Ų | Influences cell permeability and bioavailability. |

Note: These are estimated values and would require experimental verification.

Conclusion and Future Directions

The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. Its synthetic accessibility via robust and scalable cross-coupling reactions, combined with its favorable physicochemical properties, makes it an attractive starting point for medicinal chemistry campaigns. The diverse biological activities exhibited by its derivatives underscore the vast therapeutic potential that can be unlocked through systematic chemical exploration of this core structure.

Future research should focus on the development and optimization of a scalable synthesis for the core scaffold. Furthermore, the synthesis and screening of focused libraries of derivatives against a broad range of biological targets will be crucial to fully elucidate the therapeutic potential of this privileged scaffold. The strategic application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel drug candidates based on the this compound core.

References

- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1461-1473.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.

- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 1856-1864.